ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Description
Ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with chlorine at the 2-position and a trifluoromethyl group. Its structure includes a carbamate ester (ethyl group) linked to a highly fluorinated ethylamine moiety.
Properties
IUPAC Name |
ethyl N-[2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF6N3O2/c1-2-23-8(22)21-9(10(13,14)15,11(16,17)18)20-6-4-3-5-19-7(6)12/h3-5,20H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABMOUBHCIIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₁H₁₀ClF₆N₃O₂
- Molecular Weight : 365.66 g/mol
- CAS Number : [not provided in the search results]
Physical Properties
| Property | Value |
|---|---|
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 201.6±40.0 °C |
| Melting Point | 84-94 °C |
| Flash Point | 75.7±27.3 °C |
This compound exhibits its biological activity primarily through its interaction with specific protein targets, including receptors involved in various signaling pathways.
Target Proteins
- Ephrin Receptors : These receptors are implicated in cancer progression and metastasis. Compounds similar to this compound have shown efficacy in targeting these proteins .
- Dihydrofolate Reductase (DHFR) : The compound's structural analogs have demonstrated inhibitory activity against DHFR, a key enzyme in the folate metabolism pathway essential for DNA synthesis .
Therapeutic Potential
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against various biological targets compared to their non-fluorinated counterparts. For instance, the inclusion of trifluoromethyl groups has been correlated with increased inhibition of serotonin uptake and improved drug potency against reverse transcriptase enzymes .
Case Studies
- Cancer Research : A study involving pyrido[2,3-d]pyrimidine derivatives showed that compounds with an ethyl group on N8 had four-fold better activity against cancer cell lines than their methylated analogs . This suggests that structural modifications can significantly enhance biological effectiveness.
- Agrochemical Applications : this compound has potential applications in pest control due to its selective toxicity towards certain pests while being less harmful to beneficial organisms .
Synthesis and Development
The synthesis of this compound involves multiple steps that typically include the introduction of the pyridyl moiety and the trifluoromethyl group through various chemical reactions.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with readily available pyridine derivatives.
-
Reactions Involved :
- Nucleophilic substitution reactions to introduce the chloro group.
- Formation of carbamate linkages through reaction with ethyl isocyanate.
Comparison with Similar Compounds
Analogs with Modified Ester Groups
- Isopropyl 2,2,2-Trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethylcarbamate (CAS 352318-44-6) Structural Difference: Replacement of the ethyl carbamate group with isopropyl. Molecular Weight: 345.24 g/mol .
Pyridine and Pyrazine Derivatives with Trifluoromethyl Groups
- N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide (BASF SE)
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
Functional Group Variants
- N-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)-ethyl]sulfilimine (CAS 37826-44-1)
Comparative Data Table
Key Research Findings
Role of Fluorination : Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and membrane penetration due to increased lipophilicity. This is critical in agrochemicals for prolonged field efficacy .
Substituent Effects: Chlorine on Pyridine: Improves target binding (e.g., fungal enzymes or insect nicotinic acetylcholine receptors) . Carbamate vs.
Synthetic Challenges : High-yield synthesis (e.g., 85–95% in ) often requires optimized conditions for fluorinated intermediates, such as using hydrogen bromide or diazomethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
